
4-(Benzyloxy)cinnamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)cinnamic acid tert-butyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (E)-4-(tert-butoxycarbonyl)-3-(benzyloxy) cinnamic acid and is a white crystalline powder.
Scientific Research Applications
Synthesis of New Compounds
This compound can be used in the synthesis of new compounds. For instance, it has been used in the synthesis of 1-benzyloxy-2-iodo-4-tert-octylbenzene . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
Preparation of Chalcone Based Materials
(E)-tert-Butyl 3-(4-(benzyloxy)phenyl)acrylate is used in the preparation of chalcone based materials. These materials are widely used in many industrial applications . The compound has been used in the synthesis and growth of single crystals, namely (E)-3-(4-(benzyloxy)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Crystal A) and (E)-1-(4-(benzyloxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Crystal B) .
Nonlinear Optical (NLO) Behavior
The compound has been studied for its nonlinear optical (NLO) behavior. The hyperpolarizability studies were carried out for the chalcone single crystals using density functional theory (DFT) - triply parameter hybrid model DFT/B3LYP .
Anticancer Activity
(E)-tert-Butyl 3-(4-(benzyloxy)phenyl)acrylate has shown potential anticancer activity. For instance, it has been found to inhibit EGFR kinase at a concentration of 2.05µM . It has also shown significant antiproliferative results against A549 cancer cell line .
Synthesis of Benzimidazole Derivatives
The compound has been used in the synthesis of benzimidazole derivatives, which have shown potential anticancer activity . The synthesized benzimidazoles have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies. For example, it has shown low cytotoxicity against human lung cells (MRC-5). Among the synthesized compounds, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) was found to have the highest cytotoxicity in breast cancer cells and low cytotoxicity in normal cells .
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis and medicinal chemistry, suggesting that their targets could be a wide range of biological macromolecules .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which involves the transmetalation of an organoboron reagent to a palladium complex .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various bioactive compounds and natural products . Therefore, it’s plausible that this compound could potentially affect a variety of biochemical pathways depending on its specific targets.
Result of Action
Given its potential use in the synthesis of bioactive compounds and natural products , it’s plausible that the compound could have a variety of effects depending on its specific targets and the context of its use.
properties
IUPAC Name |
tert-butyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)23-19(21)14-11-16-9-12-18(13-10-16)22-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEDVGUTFDUTIB-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

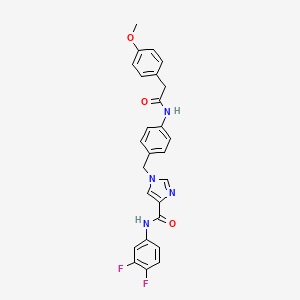
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)
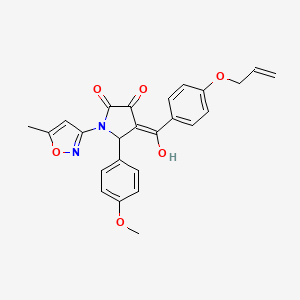
![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)
![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)

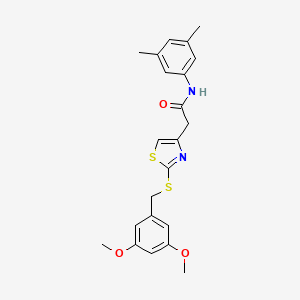
![5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2482698.png)
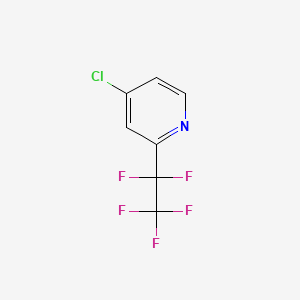

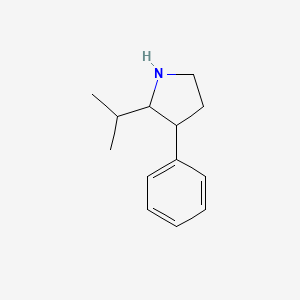
![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)